molecular formula C11H21N B008487 Dexmecamylamine CAS No. 107538-05-6

Dexmecamylamine

Katalognummer: B008487
CAS-Nummer: 107538-05-6
Molekulargewicht: 167.29 g/mol
InChI-Schlüssel: IMYZQPCYWPFTAG-NGZCFLSTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wurde in verschiedenen wissenschaftlichen Forschungsstudien verwendet, insbesondere in den Bereichen Depression, Drogenmissbrauch, Pharmakokinetik und Nierenfunktionsstörung . Die chemische Formel für Dexmecamylamin ist C₁₁H₂₁N, und es ist für seinen Prüfgebrauch in klinischen Studien bekannt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dexmecamylamin beinhaltet die Herstellung seines Hydrochloridsalzes. Der Syntheseweg beinhaltet typischerweise die Reaktion eines bicyclischen Monoterpenoid-Vorläufers mit einem Amin unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dexmecamylamin kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie Reinigung, Kristallisation und Qualitätskontrolle, um die behördlichen Standards zu erfüllen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dexmecamylamine involves the preparation of its hydrochloride salt. The synthetic route typically includes the reaction of a bicyclic monoterpenoid precursor with an amine under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet regulatory standards .

Analyse Chemischer Reaktionen

Reaktionstypen

Dexmecamylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, wie z. B. Temperatur, Druck und Lösungsmittelwahl .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise oxidierte Derivate ergeben, während Substitutionsreaktionen zu modifizierten bicyclischen Monoterpenoid-Strukturen führen können .

Wissenschaftliche Forschungsanwendungen

Major Depressive Disorder (MDD)

Dexmecamylamine has been evaluated as an adjunct treatment for patients with MDD who have not responded adequately to standard antidepressant therapies, particularly selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Clinical Trials :
    • A Phase 2 trial demonstrated some improvement in depression scales among participants taking this compound alongside SSRIs compared to placebo .
    • However, subsequent Phase 3 trials involving 614 participants did not show significant differences in treatment effects between this compound and placebo .
    • Despite its tolerability, the overall efficacy in treating MDD remains inconclusive, leading to the termination of further development in this area .

Overactive Bladder (OAB)

This compound has also been studied for its potential benefits in treating OAB due to its action on nAChRs in the bladder.

  • Clinical Findings :
    • Initial studies indicated that this compound could reduce micturition frequency and improve urinary incontinence episodes; however, results were mixed and did not achieve statistical significance on all endpoints .
    • The compound's ability to target local nicotinic receptors while limiting systemic side effects presents a promising avenue for further research in treating OAB .

Hyperhidrosis

Recent patents have proposed this compound as a treatment for hyperhidrosis, suggesting that it can effectively reduce excessive sweating by modulating nAChRs involved in sweat gland activity .

Safety and Tolerability

Across various studies, this compound has demonstrated a favorable safety profile. In long-term studies involving patients with MDD, it was well tolerated at doses ranging from 1 to 4 mg when used alongside SSRIs/SNRIs . This safety profile is crucial for considering its use in chronic conditions.

Summary of Clinical Studies

Study TypeConditionParticipantsKey Findings
Phase 2 TrialMajor Depressive Disorder270Some improvement in depression scales vs. placebo
Phase 3 TrialsMajor Depressive Disorder614No significant difference from placebo
Phase 2 TrialOveractive BladderNot specifiedMixed results; some reduction in micturition frequency
Patent ApplicationHyperhidrosisNot specifiedProposed efficacy in reducing sweating

Wirkmechanismus

Dexmecamylamine exerts its effects by modulating nicotinic acetylcholine receptors. It acts as a nicotinic channel modulator, influencing the activity of these receptors in the nervous system. This modulation can affect neurotransmitter release and neuronal signaling pathways, contributing to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Dexmecamylamin ist einzigartig in seiner spezifischen Modulation von nikotinischen Acetylcholinrezeptoren, was es zu einer wertvollen Verbindung für die Forschung in der Neuropharmakologie und für potenzielle therapeutische Anwendungen macht. Sein Prüfgebrauch in klinischen Studien unterstreicht sein Potenzial für die Behandlung verschiedener medizinischer Erkrankungen .

Biologische Aktivität

Dexmecamylamine, also known as TC-5214, is a nicotinic acetylcholine receptor (nAChR) modulator that has been investigated for its potential therapeutic effects, particularly in the treatment of major depressive disorder (MDD) and other conditions. This article explores the biological activity of this compound, summarizing key research findings, clinical trial results, and potential mechanisms of action.

This compound primarily acts as an antagonist at nAChRs, which are integral to various neural processes including neurotransmitter release, neuroplasticity, and mood regulation. By modulating these receptors, this compound may influence dopaminergic and serotonergic systems, potentially leading to antidepressant effects. Its unique pharmacological profile distinguishes it from traditional antidepressants that primarily target serotonin and norepinephrine pathways .

Overview of Clinical Trials

Several clinical trials have assessed the efficacy of this compound as an adjunct therapy for patients with MDD who have not responded adequately to standard antidepressant treatments. Notably, a meta-analysis reviewed nine randomized controlled trials (RCTs) involving this compound and found no significant differences in efficacy compared to placebo on various depression scales, including the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Asberg Depression Rating Scale (MADRS) .

Key Findings from Major Trials

  • Phase 2 Trials : Early phase 2 studies indicated some promise for this compound in improving depressive symptoms when used alongside SSRIs or SNRIs. However, subsequent phase 3 trials did not replicate these findings.
  • Phase 3 Trials :
    • Study 004 : In this study involving 640 participants, this compound did not show statistically significant improvements in MADRS scores compared to placebo after eight weeks of treatment .
    • Study 005 : Similarly, this trial with 696 participants also failed to demonstrate any significant efficacy of this compound over placebo .

Safety and Tolerability

Overall safety data from clinical trials indicate that this compound is generally well tolerated. Common adverse events reported include:

  • Constipation : 19.6% in this compound vs. 6.0% in placebo
  • Dizziness : 12.0% vs. 7.0%
  • Dry Mouth : 9.7% vs. 5.0%

These adverse effects are consistent with those observed in earlier studies and suggest a manageable safety profile for the compound.

Comparative Analysis of Efficacy

The following table summarizes the findings from key clinical trials assessing the efficacy of this compound:

Study Participants Treatment Duration Efficacy Measure This compound vs Placebo Results
Study 0046408 weeksMADRS Total Score ChangeNo significant difference
Study 0056968 weeksMADRS Total Score ChangeNo significant difference
Meta-Analysis9 RCTsVariedVarious Depression ScalesNo superior efficacy

Case Studies

In addition to large-scale trials, individual case studies have provided insights into the potential applications of this compound:

  • A case study published in 2009 reported that patients receiving this compound showed improvement on standard depression scales compared to those on placebo during an eight-week treatment period . However, these results were not consistently replicated in larger studies.

Eigenschaften

CAS-Nummer

107538-05-6

Molekularformel

C11H21N

Molekulargewicht

167.29 g/mol

IUPAC-Name

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1

InChI-Schlüssel

IMYZQPCYWPFTAG-NGZCFLSTSA-N

SMILES

CC1(C2CCC(C2)C1(C)NC)C

Isomerische SMILES

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC

Kanonische SMILES

CC1(C2CCC(C2)C1(C)NC)C

Key on ui other cas no.

6147-18-8
107538-05-6

Synonyme

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmecamylamine
Reactant of Route 2
Dexmecamylamine
Reactant of Route 3
Dexmecamylamine
Reactant of Route 4
Reactant of Route 4
Dexmecamylamine
Reactant of Route 5
Dexmecamylamine
Reactant of Route 6
Dexmecamylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.